molecular formula C29H36O9 B1254070 Roridin M

Roridin M

Cat. No. B1254070
M. Wt: 528.6 g/mol
InChI Key: DRYUAYDRFAXIBH-DVLKMXNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roridin M is a natural product found in Albifimbria verrucaria with data available.

Scientific Research Applications

Cytotoxicity Studies

Roridin E, a macrocyclic trichothecene mycotoxin related to Roridin M, has shown potent antiproliferative activity against cancer cell lines. A study highlighted that the cytotoxicity of Roridin E is significantly stronger than its derivative, suggesting the importance of the 12′-position in its cytotoxicity (Oda et al., 2010).

Plant Pathogen Inhibition

Research has found that compounds like Roridin A, closely related to Roridin M, inhibit pollen development in plants such as Arabidopsis thaliana. These compounds can interfere with the microspore stage of pollen development (Shimada et al., 2004).

Antifungal Properties

Roridin-related compounds, including Roridin A and D, have been identified as potential inhibitors against the plant pathogen Sclerotinia sclerotiorum. These findings demonstrate their potential as antifungal agents (Xie et al., 2008).

Nematicidal Activity

Studies have shown that Roridin A, similar to Roridin M, possesses nematicidal activity against root-knot nematode (Meloidogyne incognita). This highlights its potential use in eco-friendly pest control measures (Nguyen et al., 2018).

properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3R,8R,12E,15R,17S,18S,19E,21Z,25S,26S,27S,28R)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20+,23+,24+,25+,26+,27+,28+,29-/m0/s1

InChI Key

DRYUAYDRFAXIBH-DVLKMXNNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2/C=C/C=C\C(=O)O[C@@H]3[C@H]([C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(/C[C@H](O1)O2)\C)C)CO5)O

Canonical SMILES

CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O

synonyms

roridin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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